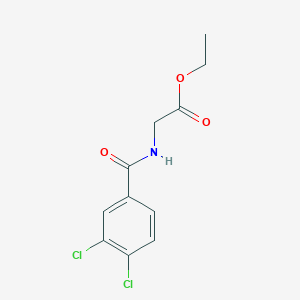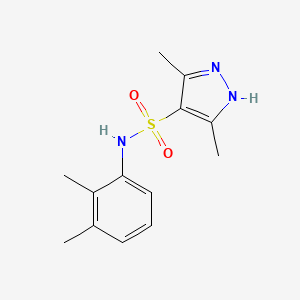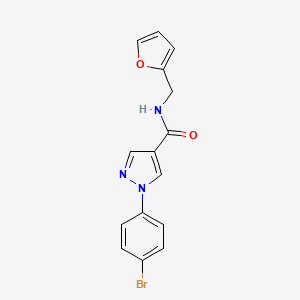![molecular formula C18H15ClN4O2 B7543674 N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, commonly known as ACPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ACPCA is a pyrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
ACPCA has been shown to be a potent inhibitor of FAAH, with an IC50 value of 2.9 nM. It works by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
ACPCA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have potential applications in the treatment of anxiety and depression. However, further studies are needed to fully understand the biochemical and physiological effects of ACPCA.
実験室実験の利点と制限
One advantage of ACPCA is its potency as a FAAH inhibitor, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, its potency also makes it difficult to work with, as small variations in concentration can have significant effects on its activity. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects.
将来の方向性
There are several future directions for research on ACPCA. One area of interest is its potential applications in the treatment of pain and inflammation. Studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand its mechanism of action and its effects on behavior. Additionally, further studies are needed to determine its specificity for FAAH and its potential off-target effects. Overall, ACPCA is a promising compound with potential applications in drug discovery, but further research is needed to fully understand its potential.
合成法
ACPCA can be synthesized through various methods, including the reaction of 4-chlorobenzonitrile with 4-aminoacetophenone to form 4-(4-chlorophenyl)-1-(4-oxo-2-phenyl-1,3-oxazolidin-3-yl)butan-1-one, which is then reacted with hydrazine hydrate to form ACPCA. Another method involves the reaction of 4-chlorobenzonitrile with 4-acetylaniline to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thionyl chloride and ammonia to form ACPCA.
科学的研究の応用
ACPCA has been studied for its potential applications in drug discovery, particularly as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain and inflammation. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-chlorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12(24)21-15-4-6-16(7-5-15)22-18(25)13-10-20-23(11-13)17-8-2-14(19)3-9-17/h2-11H,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYMVJNVSHDKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)



![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)

![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)




![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)